molecular formula C22H18O3 B5776402 {4-[2-(4-hydroxy-3-methoxyphenyl)vinyl]phenyl}(phenyl)methanone

{4-[2-(4-hydroxy-3-methoxyphenyl)vinyl]phenyl}(phenyl)methanone

Cat. No. B5776402
M. Wt: 330.4 g/mol
InChI Key: FICNDRRGSLXQPV-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{4-[2-(4-hydroxy-3-methoxyphenyl)vinyl]phenyl}(phenyl)methanone, also known as HMP, is a synthetic compound that has garnered attention in the scientific community for its potential application in various fields.

Mechanism of Action

{4-[2-(4-hydroxy-3-methoxyphenyl)vinyl]phenyl}(phenyl)methanone exerts its effects through multiple mechanisms, including inhibition of cell proliferation, induction of apoptosis, and protection against oxidative stress. {4-[2-(4-hydroxy-3-methoxyphenyl)vinyl]phenyl}(phenyl)methanone has also been shown to modulate various signaling pathways, including the PI3K/Akt and MAPK pathways.
Biochemical and Physiological Effects:
{4-[2-(4-hydroxy-3-methoxyphenyl)vinyl]phenyl}(phenyl)methanone has been shown to have various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and protection against oxidative stress. {4-[2-(4-hydroxy-3-methoxyphenyl)vinyl]phenyl}(phenyl)methanone has also been shown to modulate various signaling pathways, including the PI3K/Akt and MAPK pathways. In addition, {4-[2-(4-hydroxy-3-methoxyphenyl)vinyl]phenyl}(phenyl)methanone has been shown to improve cognitive function and protect against neurodegeneration.

Advantages and Limitations for Lab Experiments

One advantage of using {4-[2-(4-hydroxy-3-methoxyphenyl)vinyl]phenyl}(phenyl)methanone in lab experiments is its ability to inhibit cell proliferation and induce apoptosis, making it a potential candidate for cancer research. {4-[2-(4-hydroxy-3-methoxyphenyl)vinyl]phenyl}(phenyl)methanone also has the ability to protect against oxidative stress, making it a potential candidate for neuroprotection. However, one limitation of using {4-[2-(4-hydroxy-3-methoxyphenyl)vinyl]phenyl}(phenyl)methanone in lab experiments is its potential toxicity, which needs to be further studied.

Future Directions

There are several future directions for {4-[2-(4-hydroxy-3-methoxyphenyl)vinyl]phenyl}(phenyl)methanone research, including studying its potential application in drug development, as a fluorescent probe for imaging, and as a neuroprotective agent. Further studies are also needed to determine the potential toxicity of {4-[2-(4-hydroxy-3-methoxyphenyl)vinyl]phenyl}(phenyl)methanone and its mechanism of action in various biological systems.
In conclusion, {4-[2-(4-hydroxy-3-methoxyphenyl)vinyl]phenyl}(phenyl)methanone is a synthetic compound that has shown promising results in various fields, including cancer research, neuroprotection, and as a fluorescent probe for imaging. Its ability to inhibit cell proliferation, induce apoptosis, and protect against oxidative stress makes it a potential candidate for drug development. However, further studies are needed to determine its potential toxicity and mechanism of action in various biological systems.

Synthesis Methods

{4-[2-(4-hydroxy-3-methoxyphenyl)vinyl]phenyl}(phenyl)methanone is synthesized through a multi-step process that involves the reaction of p-hydroxybenzaldehyde with acetophenone, followed by the reaction of the resulting product with p-methoxyphenylboronic acid. The final product is obtained through a Suzuki-Miyaura coupling reaction.

Scientific Research Applications

{4-[2-(4-hydroxy-3-methoxyphenyl)vinyl]phenyl}(phenyl)methanone has been studied for its potential application in various fields, including cancer research, neuroprotection, and as a fluorescent probe for imaging. In cancer research, {4-[2-(4-hydroxy-3-methoxyphenyl)vinyl]phenyl}(phenyl)methanone has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. In neuroprotection, {4-[2-(4-hydroxy-3-methoxyphenyl)vinyl]phenyl}(phenyl)methanone has been shown to protect against oxidative stress and improve cognitive function. As a fluorescent probe, {4-[2-(4-hydroxy-3-methoxyphenyl)vinyl]phenyl}(phenyl)methanone has been used for imaging of biological systems, including live cells and tissues.

properties

IUPAC Name

[4-[(E)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]phenyl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18O3/c1-25-21-15-17(11-14-20(21)23)8-7-16-9-12-19(13-10-16)22(24)18-5-3-2-4-6-18/h2-15,23H,1H3/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FICNDRRGSLXQPV-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=CC2=CC=C(C=C2)C(=O)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/C2=CC=C(C=C2)C(=O)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-[(E)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]phenyl]-phenylmethanone

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